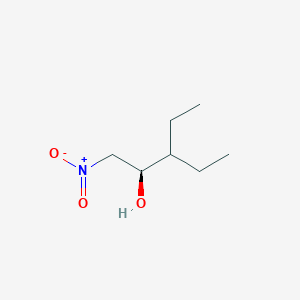
(2R)-3-Ethyl-1-nitropentan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-3-Ethyl-1-nitropentan-2-ol is an organic compound with a chiral center, making it an enantiomer. This compound is characterized by the presence of a nitro group (-NO2) and a hydroxyl group (-OH) on a pentane backbone. The specific stereochemistry of the compound is denoted by the (2R) configuration, indicating the spatial arrangement of the substituents around the chiral center.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-Ethyl-1-nitropentan-2-ol can be achieved through several methods. One common approach involves the enantioselective reduction of a suitable precursor, such as a nitroalkene or a nitroketone, using chiral catalysts. For example, the reduction of 3-ethyl-1-nitropentan-2-one using a chiral borane complex can yield the desired this compound with high enantiomeric excess .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. These processes utilize metal catalysts such as palladium or platinum supported on carbon to achieve efficient reduction of nitro compounds under controlled conditions. The choice of solvent, temperature, and pressure are critical parameters that influence the yield and purity of the final product.
化学反応の分析
Types of Reactions
(2R)-3-Ethyl-1-nitropentan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used to convert the hydroxyl group into a halide.
Major Products Formed
Oxidation: Formation of 3-ethyl-1-nitropentan-2-one or 3-ethyl-1-nitropentanal.
Reduction: Formation of 3-ethyl-1-aminopentan-2-ol.
Substitution: Formation of 3-ethyl-1-chloropentan-2-ol or 3-ethyl-1-bromopentan-2-ol.
科学的研究の応用
(2R)-3-Ethyl-1-nitropentan-2-ol has several applications in scientific research:
Chemistry: It serves as a chiral building block for the synthesis of more complex molecules.
Biology: It is used in the study of enzyme-catalyzed reactions involving nitro and hydroxyl groups.
Industry: Used in the production of fine chemicals and intermediates for various industrial processes.
作用機序
The mechanism of action of (2R)-3-Ethyl-1-nitropentan-2-ol involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The nitro group can undergo redox reactions, affecting cellular redox balance and signaling pathways. These interactions can modulate various biochemical processes, making the compound useful in research and therapeutic applications.
類似化合物との比較
Similar Compounds
(2S)-3-Ethyl-1-nitropentan-2-ol: The enantiomer of (2R)-3-Ethyl-1-nitropentan-2-ol with opposite stereochemistry.
3-Ethyl-1-nitropentane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3-Ethyl-1-nitrobutan-2-ol: A shorter chain analog with similar functional groups.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct physical and chemical properties. Its chiral nature makes it valuable in asymmetric synthesis and chiral resolution studies. The presence of both nitro and hydroxyl groups allows for diverse chemical transformations, enhancing its utility in various research and industrial applications.
特性
CAS番号 |
688359-74-2 |
|---|---|
分子式 |
C7H15NO3 |
分子量 |
161.20 g/mol |
IUPAC名 |
(2R)-3-ethyl-1-nitropentan-2-ol |
InChI |
InChI=1S/C7H15NO3/c1-3-6(4-2)7(9)5-8(10)11/h6-7,9H,3-5H2,1-2H3/t7-/m0/s1 |
InChIキー |
YYQPBRSFKYALEQ-ZETCQYMHSA-N |
異性体SMILES |
CCC(CC)[C@H](C[N+](=O)[O-])O |
正規SMILES |
CCC(CC)C(C[N+](=O)[O-])O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3,4-Dimethylspiro[4.5]dec-2-en-1-one](/img/structure/B12527485.png)
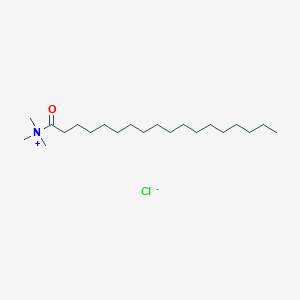
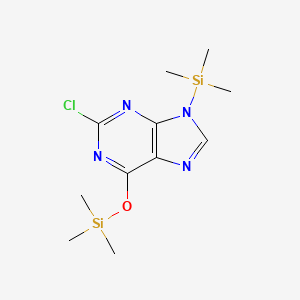
![1-(Pyridin-3-yl)-9h-pyrido[3,4-b]indole](/img/structure/B12527507.png)
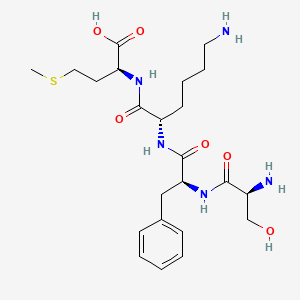
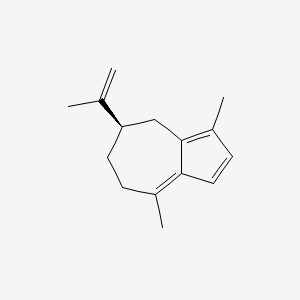
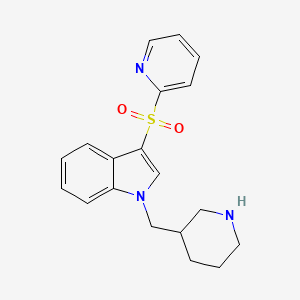
![2-(tert-butyl)-6H-benzo[c]chromen-6-one](/img/structure/B12527534.png)
![2-{[8-(Benzyloxy)oct-3-en-1-yl]oxy}oxane](/img/structure/B12527542.png)
![L-Phenylalanine, 3-fluoro-4-nitro-N-[(phenylmethoxy)carbonyl]-](/img/structure/B12527551.png)

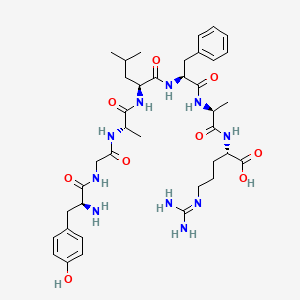
![N''-{[3-(2-Fluoroethyl)phenyl]methyl}guanidine](/img/structure/B12527565.png)
![3-(3-Chlorophenyl)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B12527567.png)
